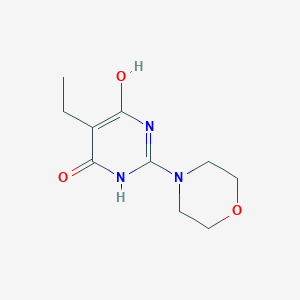
5-Ethyl-6-hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the pyrimidine ring is replaced by a morpholine moiety.
Ethylation and Hydroxylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides, while the hydroxyl group can be introduced via hydroxylation reactions using oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one may involve:
Batch Reactors: For controlled synthesis and optimization of reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: 5-ethyl-6-oxo-2-morpholinopyrimidin-4(3H)-one.
Reduction Products: 5-ethyl-6-hydroxy-2-morpholinodihydropyrimidin-4(3H)-one.
Substitution Products: Various substituted morpholinopyrimidines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Interference with metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-6-hydroxy-2-piperidinopyrimidin-4(3H)-one: Similar structure but with a piperidine ring instead of a morpholine ring.
5-ethyl-6-hydroxy-2-pyrrolidinopyrimidin-4(3H)-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
Structural Features: The presence of both the morpholine ring and the hydroxyl group makes 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one unique.
Reactivity: The combination of functional groups allows for diverse chemical reactions and applications.
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-ethyl-4-hydroxy-2-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15N3O3/c1-2-7-8(14)11-10(12-9(7)15)13-3-5-16-6-4-13/h2-6H2,1H3,(H2,11,12,14,15) |
InChI Key |
CAVPMGXIFBMPQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



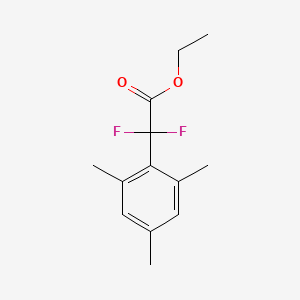
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11721324.png)
![(R)-N-[(E)-(5-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11721338.png)
![[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B11721339.png)

![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11721354.png)
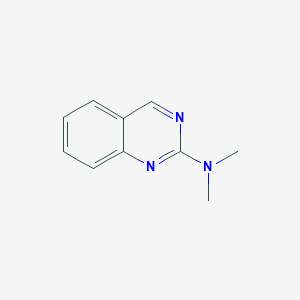
![7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11721361.png)
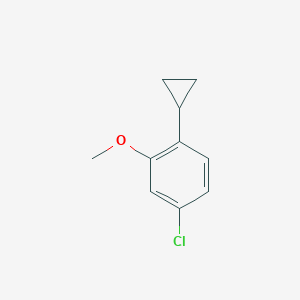
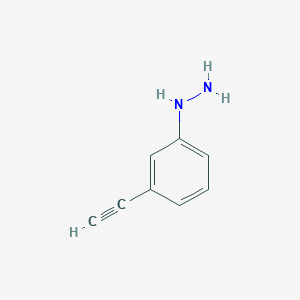
![8-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11721376.png)
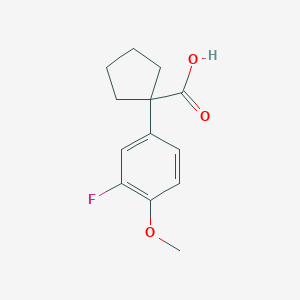
![8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one](/img/structure/B11721393.png)
